4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
Overview
Description
4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrano[3,2-c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multiple steps, starting with the construction of the pyrano[3,2-c]chromene core. One common approach is the cyclization of a suitable precursor, such as a chromene derivative, under acidic or basic conditions. The fluorophenyl group can be introduced through a substitution reaction using a fluorinated reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents, which can have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be used to study biological processes and interactions. Its fluorinated group can enhance the compound's ability to interact with biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The fluorinated group can enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)benzoic acid
4-fluorophenol
(4-Fluorophenyl)acetone
Uniqueness
4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione: is unique due to its complex structure and the presence of the pyrano[3,2-c]chromene core. This distinguishes it from simpler fluorinated compounds and allows for a wider range of applications and reactivity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FO4/c19-11-7-5-10(6-8-11)13-9-15(20)23-17-12-3-1-2-4-14(12)22-18(21)16(13)17/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJKLMQPYNDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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